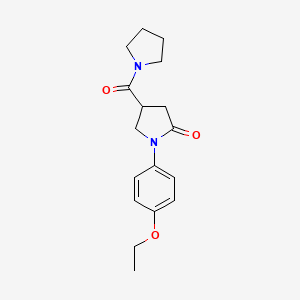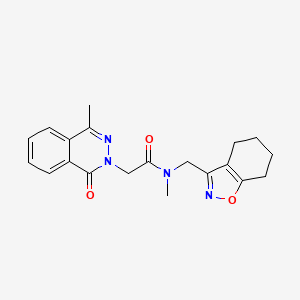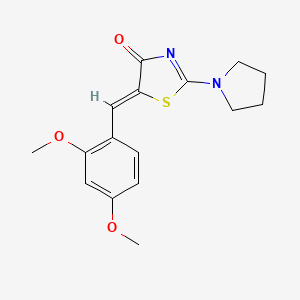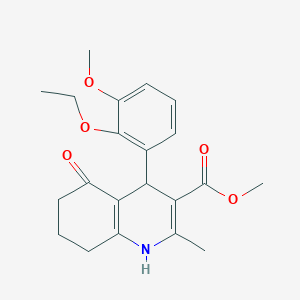
1-(4-ethoxyphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Introduction This compound is part of a larger family of organic compounds known as pyrrolidinones, which are cyclic amides. They are significant in various chemical and pharmaceutical research areas due to their diverse biological activities and their role as key intermediates in organic synthesis.
Synthesis Analysis The synthesis of pyrrolidinone derivatives, including compounds similar to "1-(4-ethoxyphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone," often involves multi-step reactions. These can include condensation, cyclization, and substitution reactions. For example, a related compound was synthesized through a one-pot reaction involving aniline, diethyl acetylenedicarboxylate, and an aldehyde, confirmed by spectral data (Ahankar et al., 2021).
Molecular Structure Analysis The molecular structure of pyrrolidinone derivatives can be confirmed using techniques like FTIR, NMR spectroscopy, and single-crystal X-ray analysis. They typically show a range of intermolecular interactions, such as hydrogen bonding, which can affect their physical and chemical properties. The structure analysis often involves comparing the geometrical structure, electron distribution, and intermolecular interactions with known compounds (Mohammat et al., 2008).
Chemical Reactions and Properties These compounds participate in various chemical reactions, primarily due to the active sites present in their structure. They can undergo reactions such as acylation, alkylation, and nucleophilic substitution, depending on the substituents attached to the pyrrolidinone ring. The reactivity can be explained through detailed quantum chemical calculations and reactivity descriptors (Halim & Ibrahim, 2022).
Physical Properties Analysis The physical properties, including solubility, melting point, and crystalline structure, depend significantly on the molecular structure and intermolecular interactions. These properties are crucial in determining the compound's applications and behavior in different environments. They are typically analyzed using techniques such as X-ray diffraction and thermal analysis.
Chemical Properties Analysis The chemical properties, including reactivity, stability, and electronic properties, are influenced by the compound's molecular structure. For example, the presence of electron-withdrawing or donating groups attached to the pyrrolidinone ring can significantly alter its chemical behavior. These properties are usually explored through experimental and theoretical methods, such as spectroscopic analysis and density functional theory (DFT) calculations (Ding & Silverman, 1992).
properties
IUPAC Name |
1-(4-ethoxyphenyl)-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-2-22-15-7-5-14(6-8-15)19-12-13(11-16(19)20)17(21)18-9-3-4-10-18/h5-8,13H,2-4,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQXWPZXXGHHBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49727920 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Ethoxyphenyl)-4-(pyrrolidin-1-ylcarbonyl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-({[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5587238.png)
![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5587249.png)
![4-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5587276.png)
![N-(3-chloro-4-methoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5587283.png)
![N-[3-(dimethylamino)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5587287.png)

![4-[(dimethylamino)sulfonyl]-N-[4-(1-pyrrolidinylmethyl)phenyl]benzamide](/img/structure/B5587300.png)

![2-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5587307.png)
![6-(3-nitrophenyl)diindeno[1,2-b:2',1'-e]pyridine-5,7-dione](/img/structure/B5587312.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,2-trimethylpropanamide](/img/structure/B5587316.png)

![6-(3-chlorophenyl)-N-methyl-7-(3-methylbut-2-en-1-yl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5587341.png)